molecular formula C19H23ClN2O2 B13501883 benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride

benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride

Cat. No.: B13501883
M. Wt: 346.8 g/mol
InChI Key: MXGWVWXJMGLVSE-UHFFFAOYSA-N
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Description

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is a piperidine derivative characterized by a benzyl carbamate group attached to a 4-phenyl-substituted piperidine ring, with a hydrochloride salt counterion. Piperidine derivatives are widely studied for their pharmacological properties, particularly in central nervous system (CNS) drug development, due to their ability to interact with neurotransmitter receptors such as serotonin and dopamine receptors .

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

benzyl N-(4-phenylpiperidin-4-yl)carbamate;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c22-18(23-15-16-7-3-1-4-8-16)21-19(11-13-20-14-12-19)17-9-5-2-6-10-17;/h1-10,20H,11-15H2,(H,21,22);1H

InChI Key

MXGWVWXJMGLVSE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-phenylpiperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Core Piperidine Ring Formation

The synthesis begins with the construction of the 4-phenylpiperidine core. This typically involves condensation reactions or multicomponent syntheses. For example, the Ugi four-component reaction is employed to generate bis-amide derivatives by combining isocyanides, amines, aldehydes, and carboxylic acids . This method is efficient for introducing substituents like the phenyl group at the 4-position of the piperidine ring.

Key Reaction Steps

Reaction TypeReagents/ConditionsOutcomeSource
Ugi Four-Component Isocyanide, amine, aldehyde, carboxylic acid1,4,4-trisubstituted piperidine bis-amides
Alkylation Benzyl bromide, triethylamine, methanolN-benzyl-4-piperidinecarboxylate
Hydrolysis Sodium hydroxide (10% aqueous)Liberation of carboxylic acid from ester
Carbamate Formation Thionyl chloride, acetonitrile, ammoniaConversion to N-benzyl-4-piperidinecarboxamide

Deprotection and Functional Group Modifications

Protecting groups (e.g., tert-butyl carbamate) are often used during synthesis. Hydrogenation with palladium-based catalysts or acid treatment (e.g., HCl) removes these groups, enabling selective deprotection of phenol or amine moieties . For example, catalytic hydrogenation under 3–7 bar pressure efficiently removes benzyl protecting groups while preserving target functionality .

Analytical Confirmation

The final compound is characterized using 1H NMR , InChI , and SMILES notation to verify structural integrity. For instance, the hydrochloride salt’s molecular formula (C14H21ClN2O2) and molecular weight (284.78 g/mol) align with its chemical structure .

Key Structural Features

  • Piperidine Ring : A six-membered nitrogen-containing ring with a phenyl group at position 4.

  • Carbamate Group : Connects the benzyl moiety to the piperidine via a carbamate linkage.

  • Hydrochloride Salt : Enhances solubility and stability for pharmacological applications.

Reactivity and Stability

The compound’s stability is influenced by the carbamate’s susceptibility to hydrolysis. Under acidic or basic conditions, the carbamate may degrade, though the hydrochloride salt form improves shelf-life .

Antiviral Agents

N-benzyl 4,4-disubstituted piperidines, including analogs of the target compound, exhibit potent influenza virus fusion inhibition. Their activity stems from structural mimicry of viral envelope proteins, enabling interference with viral entry mechanisms .

Opioid Receptor Interactions

Derivatives with 4-phenylpiperidine cores are studied for interactions with μ-opioid receptors. Substituent modifications (e.g., methylation at positions 3 and 4) influence receptor affinity and selectivity .

Challenges and Optimization

  • Synthetic Complexity : Multistep syntheses require precise control of reaction conditions (e.g., reflux times, catalyst loadings) .

  • Functional Group Compatibility : Deprotection steps must avoid over-reduction or unintended side reactions .

  • Scalability : Reactions like the Ugi multicomponent synthesis offer atom economy but may require optimization for large-scale production .

This synthesis pathway highlights the compound’s versatility in medicinal chemistry, particularly in developing antiviral and neuropharmacological agents.

Scientific Research Applications

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is a chemical compound with a unique structure featuring a benzyl group, a piperidine ring, and a carbamate functional group. It is studied for potential therapeutic applications in medicinal chemistry. Research suggests that this compound may have antiviral properties and potential interactions with neurotransmitter receptors, which could affect the central nervous system.

Potential Applications

  • Pharmaceutical Research: this compound is a lead compound in developing antiviral agents.
  • Antiviral Agent: It has been investigated for its potential as an antiviral agent, particularly against influenza viruses. Compounds with similar structures may inhibit viral fusion processes, suggesting that this compound may also have antiviral properties by interfering with hemagglutinin-mediated membrane fusion. N-Benzyl 4,4-disubstituted piperidines are identified as a promising scaffold for designing influenza virus fusion inhibitors .
  • Neurotransmitter Interactions: Its structural components suggest potential interactions with various neurotransmitter receptors, potentially leading to effects on the central nervous system.
  • ** कोविड-19 research:** Structure-based design of SARS-CoV-2 papain-like protease inhibitors .

Interactions

Interaction studies involving this compound focus on its binding affinity to specific receptors and enzymes. Preliminary studies suggest that it may interact with:

  • Dopamine receptors
  • Serotonin receptors
  • Other neurotransmitter receptors

These interactions are critical for understanding its pharmacological profile and therapeutic potential.

Structural Similarities

This compound shares structural similarities with several other compounds in medicinal chemistry. Piperidine rings are commonly found in pharmacologically active compounds. Examples include:

  • Donepezil: An acetylcholinesterase inhibiting drug
  • 4-Benzylpiperidine: A drug and research chemical used in scientific studies and encountered as a designer drug . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin and is most efficacious as a releaser of norepinephrine .

Mechanism of Action

The mechanism of action of benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Below is a comparative analysis of benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride with key analogues, focusing on molecular features, synthesis, and pharmacological profiles.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents/Features Reference
Benzyl N-(piperidin-4-yl)carbamate HCl C₁₃H₁₉ClN₂O₂ 270.76 207296-89-7 Piperidine ring without phenyl substitution
Benzyl N-[(3S,4R)-3-fluoro-4-piperidyl]carbamate HCl C₁₃H₁₈ClFN₂O₂ 288.75 1034057-93-6 Fluorine substitution at C3, stereochemistry (3S,4R)
AC-90179 (2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide HCl) C₂₄H₃₂ClN₂O₂ 428.98 Not provided 4-Methyl-benzyl, 1-methyl-piperidinyl, methoxyphenyl
Piperidine-4-carboxylic acid benzyl ester HCl C₁₃H₁₈ClNO₂ 255.74 Not provided Carboxylic acid ester (vs. carbamate)
Benzyl N-(4-aminobutyl)carbamate HCl C₁₂H₁₉ClN₂O₂ 270.75 Not provided Linear butyl chain with amine group

Pharmacological and Functional Differences

  • AC-90179 : A selective serotonin 5-HT₂A receptor inverse agonist with antagonism at 5-HT₂C receptors. Unlike the target compound, AC-90179 lacks a phenyl group on the piperidine ring but includes a 4-methyl-benzyl substituent, contributing to its receptor selectivity and reduced affinity for D₂ and H₁ receptors, minimizing side effects like extrapyramidal symptoms .
  • Fluorinated Analogue (CAS 1034057-93-6): The fluorine atom at C3 and stereospecific (3S,4R) configuration may enhance metabolic stability and receptor binding affinity compared to non-fluorinated derivatives .
  • Piperidine-4-carboxylic Acid Benzyl Ester HCl: The carboxylic acid ester group (vs.

Receptor Binding and Selectivity

  • 5-HT₂A Inverse Agonism : AC-90179’s activity suggests that piperidine derivatives with aromatic substitutions (e.g., 4-methyl-benzyl) exhibit high 5-HT₂A affinity. The target compound’s 4-phenyl group may similarly enhance receptor interactions but requires empirical validation .
  • Dopamine Receptor Avoidance : AC-90179’s lack of D₂ affinity contrasts with haloperidol, reducing catalepsy risk. Structural modifications in the target compound (e.g., phenyl vs. methyl groups) may further tune receptor selectivity .

Pharmacokinetic Considerations

  • The 4-phenyl group in the target compound may improve metabolic stability by sterically hindering cytochrome P450 enzymes .

Biological Activity

Benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzyl group and a phenyl group, which are critical for its biological activity. The structural formula can be represented as follows:

C17H22ClN2O\text{C}_{17}\text{H}_{22}\text{ClN}_{2}\text{O}
  • Antiviral Activity : Research has demonstrated that this compound exhibits antiviral properties, particularly against the influenza virus. It acts by inhibiting hemagglutinin-mediated membrane fusion, a crucial step in viral entry into host cells. This mechanism was elucidated through computational studies that identified specific binding interactions between the compound and viral proteins .
  • Serine Protease Inhibition : The compound has also been investigated as a peptidomimetic inhibitor of serine proteases such as matriptase and hepsin. These proteases are implicated in cancer progression and metastasis. The compound's design allows it to selectively inhibit these enzymes with IC50 values in the low nanomolar range, indicating potent activity .
  • Cholinesterase Inhibition : this compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This property suggests possible applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is significantly influenced by its structural components:

  • Benzyl Substituents : The presence of specific aromatic groups enhances binding affinity to target proteins. For instance, modifications to the benzyl moiety have been shown to impact both antiviral and enzyme inhibitory activities .
  • Piperidine Ring Modifications : Alterations to the piperidine ring can affect the compound's potency against serine proteases. For example, substituting different groups at the nitrogen position has been explored to optimize inhibitory effects while minimizing off-target activity .

Efficacy Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityTargetIC50 Value (µM)Reference
AntiviralInfluenza A Virus1.9 ± 0.1
Serine Protease InhibitionMatriptase0.8
Cholinesterase InhibitionAChE20

Case Studies

  • Influenza Virus Inhibition : A study demonstrated that this compound effectively reduced viral replication in MDCK cells infected with H1N1 influenza, showcasing its potential as an antiviral agent .
  • Cancer Therapy : In vitro studies indicated that this compound inhibited matriptase and hepsin, leading to decreased proliferation of cancer cell lines, which supports its development as a therapeutic agent against cancer .

Q & A

Q. What are the recommended synthetic routes for benzyl N-(4-phenylpiperidin-4-yl)carbamate hydrochloride, and how can reaction efficiency be optimized?

The compound can be synthesized via carbamate formation using benzyl chloroformate and 4-phenylpiperidin-4-amine under basic conditions (e.g., aqueous NaHCO₃ or triethylamine). Key steps include:

  • Amino Protection : React the secondary amine in 4-phenylpiperidine with benzyl chloroformate to form the carbamate linkage.
  • Acidification : Treat with HCl to isolate the hydrochloride salt.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to chloroformate) and temperature (0–5°C to minimize side reactions) .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How should researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :
    • HPLC/GC-MS : Quantify purity (>95%) and detect residual solvents.
    • NMR : Confirm the carbamate moiety (δ ~6.5–7.5 ppm for benzyl aromatic protons; δ ~4.5–5.0 ppm for –CH₂– in the carbamate group).
    • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
  • Salt Confirmation : Use ion chromatography or conductometric titration to confirm HCl stoichiometry .

Q. What solvent systems are suitable for solubility testing in pharmacological assays?

  • In vitro : Prepare stock solutions in DMSO (≤10% v/v final concentration to avoid cytotoxicity). For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based systems .
  • In vivo : Use saline with 5% dextrose for intravenous administration; oral studies may employ 0.5% methylcellulose suspensions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine absolute stereochemistry and hydrogen-bonding networks. For example, analyze the piperidine ring conformation (chair vs. boat) and carbamate torsional angles .
  • Data Contradictions : Cross-validate with DFT calculations (e.g., Gaussian 16) if experimental and computational bond lengths/angles diverge by >2% .

Q. What strategies address inconsistent biological activity data across cell lines or enzyme assays?

  • Assay Design :
    • Positive Controls : Include reference inhibitors (e.g., carbamate-based serine protease inhibitors) to validate assay conditions.
    • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding .
  • Data Interpretation : Apply Hill slope analysis to distinguish allosteric vs. competitive binding modes. For IC₅₀ variability >10-fold, check cell permeability (e.g., PAMPA assay) or metabolic stability (hepatocyte incubation) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?

  • Key Modifications :
    • Piperidine Substitution : Introduce electron-withdrawing groups (e.g., –CF₃ at the 4-position) to enhance receptor affinity.
    • Carbamate Linker : Replace benzyl with substituted benzyl (e.g., 4-fluoro) to modulate logP and blood-brain barrier penetration .
  • Methodology :
    • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB 7CID for kinase targets).
    • Free Energy Perturbation (FEP) : Predict binding energy changes upon substitution .

Q. What analytical approaches resolve spectral overlaps in NMR or mass spectrometry data?

  • NMR : Apply 2D techniques (HSQC, HMBC) to assign overlapping aromatic protons. For example, distinguish benzyl protons from phenylpiperidine signals via 1H-13C^{1}\text{H-}^{13}\text{C} correlations .
  • HRMS : Use ion mobility spectrometry (IMS-HRMS) to separate isobaric impurities (e.g., dehydrohalogenation byproducts) .

Q. How can researchers mitigate hydrolysis of the carbamate moiety during in vivo studies?

  • Prodrug Design : Incorporate enzymatically cleavable groups (e.g., ester-linked promoieties) to delay hydrolysis .
  • Formulation : Use lipid-based nanoparticles (LNPs) or PEGylation to enhance plasma stability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
LogP (calculated)3.2 ± 0.3 (Predicted via ChemAxon)
Solubility (pH 7.4)0.12 mg/mL (Measured via shake-flask)
pKa (amine)8.9 ± 0.2 (Potentiometric titration)

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
N-BenzylpiperidineOverprotection of amineOptimize chloroformate stoichiometry
Hydrolyzed carbamateAqueous reaction conditionsUse anhydrous solvents (e.g., THF)

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